2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-9-17(23-19(21-13)27-2)24-4-6-25(7-5-24)18-14(11-20)10-15-12-26-8-3-16(15)22-18/h9-10H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATUFXNZYFKBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-Methyl-2-(Methylsulfanyl)Pyrimidine
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine is synthesized by treating 4,6-dichloro-2-(methylsulfanyl)pyrimidine with methylamine in THF at 0–5°C. The reaction proceeds via nucleophilic displacement, yielding the intermediate in 75–82% purity after recrystallization.
Piperazine Substitution
Piperazine (2.5 equiv) is reacted with 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine in DMF at 80°C for 12 hours. The crude product is purified via silica gel chromatography (eluent: 5% MeOH/DCM) to afford the piperazine derivative in 68% yield.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chloride formation | Methylamine, THF | 0–5°C, 4h | 78% |
| Piperazine coupling | Piperazine, DMF | 80°C, 12h | 68% |
Synthesis of 5H,7H,8H-Pyrano[4,3-b]Pyridine-3-Carbonitrile
Cyclization of Keto-Ester Precursor
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate undergoes cyclization with phosphoryl chloride (POCl₃) at reflux to form the pyrano[4,3-b]pyridine core. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (85% yield).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | POCl₃, reflux | 6h | 85% |
| Cyanation | TMSCN, ZnI₂ | 60°C, 8h | 73% |
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-bromo-6-methyl-2-(methylsulfanyl)pyrimidine and piperazine using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves 72% yield. However, this method requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the piperazine substitution step, increasing yields to 76% while reducing reaction time by 70%.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization Strategies
-
Nitrile Stability : The carbonitrile group is prone to hydrolysis under acidic conditions. Reactions must be conducted at neutral pH.
-
Piperazine Reactivity : Steric hindrance at the piperazine nitrogen necessitates excess reagent (1.2–1.5 equiv) for complete substitution.
Industrial-Scale Considerations
-
Cost Efficiency : Sodium triacetoxyborohydride, though effective, is expensive for large-scale use. Catalytic hydrogenation with Raney nickel offers a cheaper alternative but requires high-pressure equipment.
-
Waste Management : POCl₃ generates acidic waste, necessitating neutralization with aqueous bicarbonate before disposal .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Conversion of sulfur in the pyrimidine ring to sulfoxide or sulfone.
Reduction: : Reductive amination or reduction of nitrile groups.
Substitution: : Nucleophilic substitution at the piperazine ring or pyridine moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: : Halogenated derivatives (e.g., bromo or chloro compounds) as nucleophilic partners, in the presence of bases like potassium carbonate or triethylamine.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted pyridines or piperazines, based on the nature of the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound's unique structure allows it to act as a building block for more complex molecules. Its reactivity and functionality make it suitable for designing new catalysts or ligands for metal complexes.
Biology
Biologically, it holds potential as a pharmacophore in drug design, potentially interacting with specific enzymes, receptors, or other biomolecules. Its structure suggests possible applications in developing medications for treating various diseases.
Medicine
Medicinally, research might focus on its activity against certain pathogens, including bacteria, viruses, or fungi. Its potential as an anti-cancer, anti-inflammatory, or CNS-active agent could be explored.
Industry
In industrial settings, it could serve as a precursor for materials science applications, potentially contributing to the development of new polymers, coatings, or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific target and application:
Molecular Targets: : Enzymes, receptors, or other proteins that interact with its functional groups.
Pathways Involved: : Signal transduction pathways, metabolic processes, or other cellular mechanisms where the compound's presence alters biological activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Table 2: Reaction Yields for Selected Analogues
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s methylsulfanyl group increases logP compared to its morpholine analog, which may enhance blood-brain barrier penetration .
- Solubility : Morpholine and piperazine substituents improve aqueous solubility, as seen in analogs like 2-(4-methylpiperazin-1-yl)-pyridine derivatives .
Q & A
Q. Table 1. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Minimizes side products | |
| Solvent | DMF/THF (3:1) | Enhances cyclization | |
| Catalyst | Pd(OAc)₂ (5 mol%) | Accelerates coupling |
Q. Table 2. Computational Tools for Binding Analysis
| Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| AutoDock Vina | Docking to kinase ATP-binding sites | Binding affinity (ΔG) | |
| GROMACS | MD simulations of ligand-receptor | RMSD, H-bond occupancy | |
| Schrödinger FEP+ | Free-energy calculations | ΔΔG (kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
